molecular formula C8H5Br2NS B12825809 2,4-Dibromo-5-methylbenzo[d]thiazole

2,4-Dibromo-5-methylbenzo[d]thiazole

Cat. No.: B12825809
M. Wt: 307.01 g/mol
InChI Key: SMSFHFGXGIMNRP-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with two bromine atoms and a methyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial and antitumor agents .

Preparation Methods

The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,4-Dibromo-5-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2,4-Dibromo-5-methylbenzo[d]thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and antitumor therapies. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Molecular Formula : C8H5Br2NS
Molecular Weight : 307.01 g/mol
IUPAC Name : 2,4-dibromo-5-methyl-1,3-benzothiazole
Canonical SMILES : CC1=C(C2=C(C=C1)SC(=N2)Br)Br

These properties facilitate its synthesis and application in various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its capacity to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Studies suggest that it may function by interfering with the synthesis of nucleic acids or proteins in microbes.
  • Antitumor Activity : Preliminary research indicates that this compound may also possess antitumor properties. Its mechanism in cancer cells might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of this compound through various assays. Below is a summary of findings from different research efforts:

Study Biological Activity Evaluated IC50 / Effectiveness Methodology
Study AAntimicrobial against E. coliIC50 = 15 µMMicrodilution method
Study BAntitumor activity in breast cancer cellsIC50 = 20 µMMTT assay
Study CInhibition of acetylcholinesterase (AChE)IC50 = 10 µMEnzymatic assay

These studies highlight the diverse potential applications of this compound in pharmacology.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound was found to be more effective than traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent .
  • Antitumor Research : In vitro studies on cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects : Another area of exploration involved its effects on neurodegenerative diseases. The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease .

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3

InChI Key

SMSFHFGXGIMNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)Br)Br

Origin of Product

United States

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